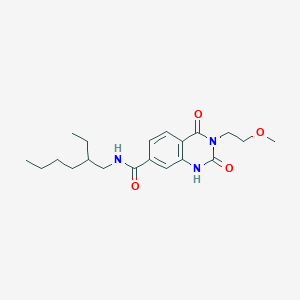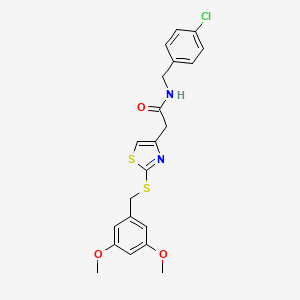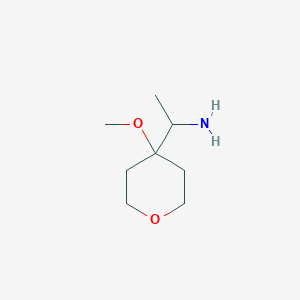
1-(4-Methoxyoxan-4-yl)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(4-Methoxyoxan-4-yl)ethan-1-amine” is a chemical compound with the CAS Number: 1602593-98-5 . It has a molecular weight of 159.23 . The compound is in liquid form and is stored at 4 degrees Celsius .
Molecular Structure Analysis
The IUPAC name of the compound is 1-(4-methoxytetrahydro-2H-pyran-4-yl)ethan-1-amine . The InChI code is 1S/C8H17NO2/c1-7(9)8(10-2)3-5-11-6-4-8/h7H,3-6,9H2,1-2H3 .Physical And Chemical Properties Analysis
“1-(4-Methoxyoxan-4-yl)ethan-1-amine” is a liquid at room temperature . It has a molecular weight of 159.23 . The compound is stored at 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Catalysis and Organic Synthesis
The compound 1-(4-Methoxyoxan-4-yl)ethan-1-amine, due to its structural properties, finds relevance in catalysis, particularly in the methoxycarbonylation of olefins. The study by Zulu et al. (2020) explores the reactions of related ligands with palladium complexes, producing monometallic complexes that serve as active catalysts for methoxycarbonylation, converting higher olefins to linear and branched esters. This process highlights the role of such compounds in facilitating chemical transformations, particularly in the synthesis of esters from olefins, with the catalytic behavior being influenced by the complex structure and olefin chain length (Zulu, Nyamato, Tshabalala, & Ojwach, 2020).
Pharmaceutical Chemistry
In pharmaceutical chemistry, modifications of compounds structurally similar to 1-(4-Methoxyoxan-4-yl)ethan-1-amine can lead to enhanced selectivity and potency for specific biological targets. Del Bello et al. (2017) discuss the replacement of the 2-methoxy substituent in a related compound, which improved the selectivity for the 5-HT1A receptor over α1-adrenoceptor and D2-like receptor subtypes. This research underscores the significance of structural modifications in developing more selective and potent therapeutic agents (Del Bello, Bonifazi, Giannella, Giorgioni, Piergentili, Petrelli, Cifani, Micioni Di Bonaventura, Keck, Mazzolari, Vistoli, Cilia, Poggesi, Matucci, & Quaglia, 2017).
Synthetic Methodologies
Mondal et al. (2003) present a synthesis method involving a compound closely related to 1-(4-Methoxyoxan-4-yl)ethan-1-amine, demonstrating the utility of such compounds in the synthesis of novel antitumor agents. The key step in their methodology involves the formation of a 1,3-disubstituted cyclic alkenyl ether, which is crucial in the construction of isochromene natural product frameworks. This study highlights the importance of these compounds in developing synthetic pathways for potentially therapeutic agents (Mondal, Nogami, Asao, & Yamamoto, 2003).
Environmental Chemistry
In environmental chemistry, compounds like 1-(4-Methoxyoxan-4-yl)ethan-1-amine may be involved in degradation processes. Stefan and Bolton (1998) investigate the UV/Hydrogen Peroxide process for degrading 1,4-dioxane, a contaminant in groundwater and industrial effluents. Although this study does not directly involve 1-(4-Methoxyoxan-4-yl)ethan-1-amine, it provides insight into the degradation mechanisms of structurally related ethers in aqueous solutions, potentially guiding the environmental management of such compounds (Stefan & Bolton, 1998).
Safety and Hazards
The compound has several hazard statements: H302, H315, H319, H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
1-(4-methoxyoxan-4-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-7(9)8(10-2)3-5-11-6-4-8/h7H,3-6,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIGGOSQFSOVPRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1(CCOCC1)OC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyoxan-4-yl)ethan-1-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[2-(2,6-dimethylmorpholino)-2-oxoethoxy]-2-phenyl-3(2H)-pyridazinone](/img/structure/B2987931.png)
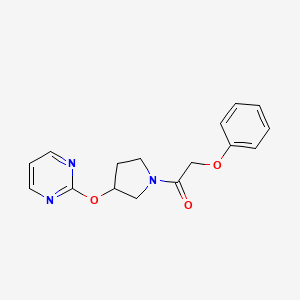
![N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)isobutyramide](/img/structure/B2987934.png)
![(3-methoxy-1-methyl-1H-pyrazol-4-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2987936.png)

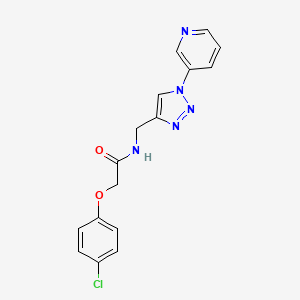
![4-Phenyl-2-(3-pyridinyl)-5-{2-[3-(trifluoromethyl)phenyl]diazenyl}pyrimidine](/img/structure/B2987941.png)

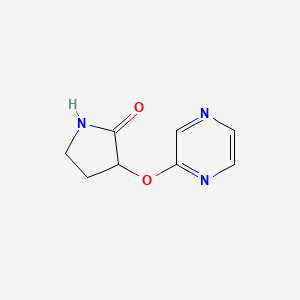
![2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(4-sulfamoylphenethyl)acetamide](/img/structure/B2987946.png)


